Hexadecanamide, N,N-bis(1-methylethyl)-
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Overview
Description
N,N-Bis(1-methylethyl)hexadecan-1-amide is an organic compound with the molecular formula C22H45NOThis compound is characterized by its long hydrocarbon chain and amide functional group, making it a significant molecule in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(1-methylethyl)hexadecan-1-amide typically involves the reaction of hexadecanoic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The process can be summarized as follows:
Reactants: Hexadecanoic acid and isopropylamine.
Dehydrating Agent: Commonly used agents include thionyl chloride or phosphorus trichloride.
Reaction Conditions: The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired amide product.
Industrial Production Methods
In an industrial setting, the production of N,N-Bis(1-methylethyl)hexadecan-1-amide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a constant supply of reactants and continuous removal of products, enhancing efficiency.
Catalysts: Catalysts such as acidic or basic resins may be used to accelerate the reaction.
Purification: The final product is purified using techniques like distillation or crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(1-methylethyl)hexadecan-1-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted amides and other derivatives.
Scientific Research Applications
N,N-Bis(1-methylethyl)hexadecan-1-amide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism by which N,N-Bis(1-methylethyl)hexadecan-1-amide exerts its effects involves its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylhexadecanamide: Similar structure but different substituents on the amide nitrogen.
N,N-Dimethylhexadecanamide: Contains methyl groups instead of isopropyl groups.
Hexadecanamide: Lacks the N,N-bis(1-methylethyl) substituents.
Uniqueness
N,N-Bis(1-methylethyl)hexadecan-1-amide is unique due to its specific structural features, which confer distinct physicochemical properties. Its amphiphilic nature makes it particularly useful in applications requiring surface activity and emulsification .
Properties
CAS No. |
57413-34-0 |
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Molecular Formula |
C22H45NO |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)hexadecanamide |
InChI |
InChI=1S/C22H45NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23(20(2)3)21(4)5/h20-21H,6-19H2,1-5H3 |
InChI Key |
SPFIEWHOPDAJLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
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